N-benzyl-5-bromonicotinamide

Descripción general

Descripción

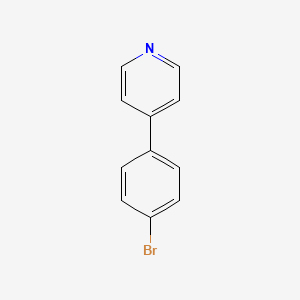

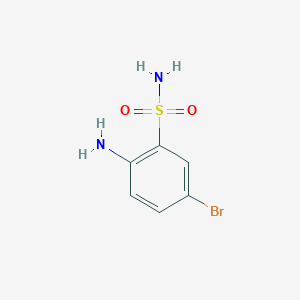

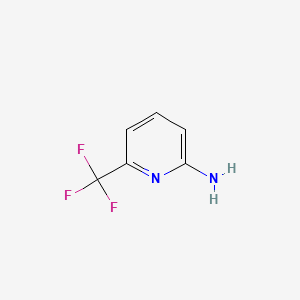

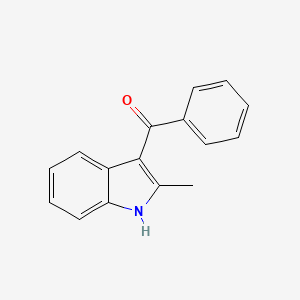

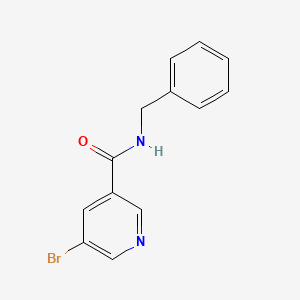

N-benzyl-5-bromonicotinamide belongs to the class of organic compounds known as nicotinamides . These are heterocyclic aromatic compounds containing a pyridine ring substituted at position 3 by a carboxamide group . It has a molecular weight of 291.15 .

Molecular Structure Analysis

The molecular formula of N-benzyl-5-bromonicotinamide is C13H11BrN2O . The InChI code is 1S/C13H11BrN2O/c14-12-6-11(8-15-9-12)13(17)16-7-10-4-2-1-3-5-10/h1-6,8-9H,7H2,(H,16,17) .Physical And Chemical Properties Analysis

N-benzyl-5-bromonicotinamide is a solid at room temperature . It has a density of 1.5±0.1 g/cm3, a boiling point of 450.4±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . The compound has a molar refractivity of 70.1±0.3 cm3, a polar surface area of 42 Å2, and a molar volume of 199.9±3.0 cm3 .Aplicaciones Científicas De Investigación

Biomolecule-Ligand Complex Study

N-benzyl-5-bromonicotinamide: is utilized in the study of biomolecule-ligand complexes . This application is crucial for understanding the interaction between drug molecules and their target sites on biomolecules. It helps in identifying binding affinities, which is essential for drug design and development.

Free Energy Calculations

In computational chemistry, N-benzyl-5-bromonicotinamide plays a role in free energy calculations . These calculations are vital for predicting the stability and conformational changes of molecules in different environments, which is important for drug design and enzyme-substrate interaction studies.

Structure-Based Drug Design

This compound is a key player in structure-based drug design (SBDD) . SBDD involves the design of drug candidates based on the three-dimensional structure of biomolecules. N-benzyl-5-bromonicotinamide can be used to create analogs that fit into the active site of enzymes or receptors, aiding in the development of new pharmaceuticals.

X-Ray Crystal Complex Refinement

N-benzyl-5-bromonicotinamide: is also involved in the refinement of X-ray crystal complexes . Refinement processes are essential for achieving accurate molecular structures, which are foundational for understanding molecular function and interaction.

Molecular Dynamics Simulations

The compound finds its application in molecular dynamics (MD) simulations . MD simulations allow researchers to observe the physical movements of atoms and molecules, providing insights into the dynamics of molecular systems, which is beneficial for understanding drug-receptor interactions and protein folding.

Monte Carlo Simulations

Lastly, N-benzyl-5-bromonicotinamide is used in Monte Carlo simulations . These simulations are stochastic methods used to model the probability of different outcomes in a process that cannot easily be predicted due to the intervention of random variables. It’s particularly useful in the field of pharmacokinetics and drug delivery research.

Mecanismo De Acción

Target of Action

N-Benzyl-5-bromonicotinamide primarily targets the GPI-linked NAD (P) (+)–arginine ADP-ribosyltransferase 1 in humans . This enzyme plays a crucial role in the ADP-ribosylation process, a post-translational modification of proteins that regulates various cellular functions.

Biochemical Pathways

The specific biochemical pathways affected by N-Benzyl-5-bromonicotinamide are currently unknown. Given its target, it may influence pathways involving ADP-ribosylation of proteins. This process can affect various cellular functions, including DNA repair, transcription, cell signaling, and apoptosis .

Result of Action

Given its target, it may influence processes regulated by protein ADP-ribosylation, potentially affecting cellular functions such as DNA repair, transcription, and cell signaling .

Action Environment

The action, efficacy, and stability of N-Benzyl-5-bromonicotinamide can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment. For instance, N-Benzyl-5-bromonicotinamide is typically stored at room temperature in an inert atmosphere , suggesting that it may be sensitive to oxygen or moisture.

Safety and Hazards

N-benzyl-5-bromonicotinamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Direcciones Futuras

Propiedades

IUPAC Name |

N-benzyl-5-bromopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O/c14-12-6-11(8-15-9-12)13(17)16-7-10-4-2-1-3-5-10/h1-6,8-9H,7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTVYYGDKDNYJPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356865 | |

| Record name | N-benzyl-5-bromonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-5-bromonicotinamide | |

CAS RN |

303031-43-8 | |

| Record name | N-benzyl-5-bromonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1268488.png)